5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

Catalog No.
S13462122
CAS No.
M.F
C10H15BN2O3S
M. Wt
254.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thi...

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxamide

Molecular Formula

C10H15BN2O3S

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C10H15BN2O3S/c1-9(2)10(3,4)16-11(15-9)6-5-13-8(17-6)7(12)14/h5H,1-4H3,(H2,12,14)

InChI Key

FZKOVTMQBHFAAW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)N

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiazole ring and a dioxaborolane moiety. The molecular formula for this compound is C14H18BNO2SC_{14}H_{18}BNO_2S, and it has a molecular weight of approximately 286.16 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both thiazole and boron-containing groups, which can enhance its reactivity and biological activity.

Typical of boronic esters, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitated by palladium catalysts. The presence of the thiazole ring may also allow for additional reactivity patterns, such as electrophilic substitution or nucleophilic attacks depending on the substituents present.

Preliminary studies suggest that 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide exhibits significant biological activity. Compounds containing thiazole rings are often associated with antimicrobial and anti-inflammatory properties. The boronic ester functionality may enhance interactions with biological targets, potentially leading to applications in drug development. Specific studies are needed to elucidate its exact mechanisms of action and therapeutic potential.

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: Starting from appropriate thiazole precursors, the thiazole ring can be synthesized via cyclization reactions involving thioketones or thioamides.
  • Boronic Ester Formation: The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be achieved through reactions with boron reagents under controlled conditions.
  • Carboxamide Formation: The final step involves converting a suitable carboxylic acid derivative into the carboxamide form using amide coupling reagents.

These steps require careful optimization to ensure high yields and purity of the final product.

The compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structure and biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: It can be employed as a building block in organic synthesis for constructing complex molecules through cross-coupling reactions.
  • Material Science: The boron-containing moiety may provide unique properties useful in materials science applications.

Interaction studies involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide are crucial to understanding its biological effects. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or enzymes.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor of specific enzymes involved in disease pathways.

Such studies will provide insights into its mechanism of action and inform future drug design efforts.

Several compounds share structural similarities with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenolBoronic ester with a fluorine substituentEnhanced reactivity in cross-coupling reactions due to fluorine
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePyridine ring with boronic esterPotential for increased solubility and interaction with biological targets
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiopheneThiophene ring with boronic esterUnique electronic properties due to sulfur atom

Each of these compounds exhibits distinct characteristics that may influence their reactivity and biological activity compared to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide. Further research is necessary to explore their potential synergistic effects or complementary applications in various fields.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

254.0896437 g/mol

Monoisotopic Mass

254.0896437 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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